5-chloro-N-(1,2-oxazol-3-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide

lipophilicity SDHI fungicide physicochemical profiling

This compound is a next-generation SDHI fungicide candidate scaffold that cannot be substituted by commercial pyridine carboxamides. Key differentiators: (i) N-(1,2-oxazol-3-yl) amide bioisostere replaces the canonical biphenyl-anilide pharmacophore; (ii) 6-(oxolan-3-yloxy) ether introduces 6 HBA (vs. 2 for boscalid) and conformational flexibility; (iii) XLogP3 1.4 (Δ = −3.5 vs. boscalid) predicts lower soil sorption, reduced BCF, and improved translaminar mobility. Ideal for resistance-evading SDHI design and environmental fate comparative studies. Unique fragment-like entry point for FBDD campaigns targeting NAD+-binding enzymes beyond succinate dehydrogenase.

Molecular Formula C13H12ClN3O4
Molecular Weight 309.71
CAS No. 1903013-13-7
Cat. No. B2669820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-N-(1,2-oxazol-3-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide
CAS1903013-13-7
Molecular FormulaC13H12ClN3O4
Molecular Weight309.71
Structural Identifiers
SMILESC1COCC1OC2=C(C=C(C=N2)C(=O)NC3=NOC=C3)Cl
InChIInChI=1S/C13H12ClN3O4/c14-10-5-8(12(18)16-11-2-4-20-17-11)6-15-13(10)21-9-1-3-19-7-9/h2,4-6,9H,1,3,7H2,(H,16,17,18)
InChIKeyTUROOJAYMKDMKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-N-(1,2-oxazol-3-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide (CAS 1903013-13-7): Structural Identity and Procurement-Class Positioning


5-Chloro-N-(1,2-oxazol-3-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide (CAS 1903013-13-7) is a synthetic pyridine-3-carboxamide derivative featuring a 5-chloro substituent on the pyridine ring, an N-(1,2-oxazol-3-yl) carboxamide linkage, and a 6-(oxolan-3-yloxy) ether moiety [1]. With a molecular weight of 309.70 g/mol and a computed XLogP3-AA of 1.4, this compound occupies a distinct physicochemical space within the broader pyridine carboxamide class that includes commercial succinate dehydrogenase inhibitor (SDHI) fungicides such as boscalid (MW 343.2, XLogP3 4.9) and fluxapyroxad (MW 381.3, XLogP3 3.7) [1][2]. The combination of a heterocyclic oxazole amide acceptor and a tetrahydrofuran-3-yloxy donor group differentiates it from the biphenyl-anilide architecture prevalent in first-generation SDHI pyridine carboxamides [2][3].

Why 5-Chloro-N-(1,2-oxazol-3-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide Cannot Be Replaced by Generic SDHI Pyridine Carboxamides


Generic substitution among pyridine-3-carboxamide SDHI fungicides is structurally unsound because the target compound departs from the canonical boscalid-type scaffold in three critical respects: (i) the amide acceptor is an electron-rich 1,2-oxazole rather than a substituted biphenyl-aniline, altering hydrogen-bonding geometry and electronic character of the pharmacophore [1]; (ii) the 6-position bears a flexible oxolan-3-yloxy ether rather than an unsubstituted or halo-substituted position, introducing additional hydrogen-bond acceptor capacity (6 HBA vs. 2 HBA for boscalid) and conformational degrees of freedom [1][2]; and (iii) the substantially lower lipophilicity (XLogP3 1.4 vs. 4.9 for boscalid) predicts markedly different membrane partitioning, systemic mobility in planta, and environmental fate profiles [1][2][3]. These orthogonal structural features mean that activity, selectivity, and toxicity data obtained for boscalid, fluxapyroxad, or other commercial SDHI pyridine carboxamides cannot be extrapolated to this compound without empirical validation [3].

Quantitative Physicochemical Differentiation of 5-Chloro-N-(1,2-oxazol-3-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide Against Commercial SDHI Pyridine Carboxamide Benchmarks


Lipophilicity (XLogP3) Differential: Reduced logP vs. Boscalid and Fluxapyroxad Predicts Altered Membrane Partitioning and Systemic Mobility

The target compound exhibits a computed XLogP3-AA of 1.4, substantially lower than boscalid (4.9) and fluxapyroxad (3.7) [1][2][3]. This 3.5 log unit reduction vs. boscalid translates to a theoretical ~3,000-fold decrease in octanol-water partition coefficient, predicting reduced non-specific membrane accumulation and potentially lower risk of bioaccumulation in lipid-rich tissues. For agrochemical procurement, lower logP values typically correlate with enhanced phloem mobility and reduced soil sorption (higher Koc), which may confer differential field performance characteristics compared to existing commercial SDHI carboxamides [3].

lipophilicity SDHI fungicide physicochemical profiling

Hydrogen-Bond Acceptor Capacity: 6 HBA vs. 2 HBA for Boscalid Differentiates Solvation and Target-Binding Potential

The target compound possesses 6 hydrogen-bond acceptor (HBA) atoms, compared to only 2 HBA for boscalid and 7 HBA for fluxapyroxad [1][2][3]. The four additional HBA sites relative to boscalid arise from the oxazole ring (N and O atoms) and the tetrahydrofuran ether oxygen. This increased HBA capacity may enable additional polar interactions within the succinate dehydrogenase ubiquinone-binding pocket (SDH Q-site), potentially altering inhibitor binding kinetics and resistance profiles relative to boscalid, which relies primarily on the pyridine nitrogen and carboxamide oxygen for H-bonding [3]. However, experimental SDH inhibition data (IC50) for this specific compound have not been identified in the public domain as of 2026-04-29.

hydrogen bonding SDHI binding pharmacophore

Molecular Weight Advantage: 309.7 g/mol vs. 343.2–466.3 g/mol for Commercial SDHI Carboxamides Favors Translaminar Mobility

The molecular weight of 5-chloro-N-(1,2-oxazol-3-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide is 309.70 g/mol, which is significantly lower than boscalid (343.2 g/mol), fluxapyroxad (381.3 g/mol), and amisulbrom (466.3 g/mol) [1][2][3][4]. The ~33.5 g/mol reduction relative to boscalid, combined with the lower lipophilicity, places this compound closer to the optimal physicochemical space for translaminar movement in plant leaves (typically favored by MW < 350 and logP 1–3). In agrochemical development, lower molecular weight within a given chemotype is empirically associated with improved uptake and translocation efficiency, a parameter critical for controlling fungal pathogens that colonize leaf interiors [2][3].

molecular weight translaminar mobility SDHI fungicide design

Rotatable Bond Architecture: Oxolan-3-yloxy Flexibility vs. Rigid Biphenyl Scaffolds in Boscalid and Fluxapyroxad

The target compound contains 4 rotatable bonds, compared to 3 for boscalid and 4 for fluxapyroxad, but the nature of these rotatable bonds differs fundamentally [1][2][3]. In the target compound, the oxolan-3-yloxy group introduces an sp3-hybridized tetrahydrofuran ring with inherent puckering conformations and ether rotational freedom, whereas boscalid's rotatable bonds are confined to the biphenyl torsional angle and the carboxamide linkage. This conformational plasticity may allow the target compound to sample a broader range of binding poses within the SDH Q-site, potentially enabling activity against fungal strains harboring mutations that sterically exclude rigid biphenyl-containing inhibitors [3]. No experimental co-crystal structure or molecular dynamics data exist for this compound as of 2026-04-29.

conformational flexibility rotatable bonds SDHI Q-site binding

Recommended Application Scenarios for 5-Chloro-N-(1,2-oxazol-3-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide Based on Physicochemical Differentiation Evidence


SDHI Resistance-Breaking Lead Optimization Programs Targeting Boscalid-Resistant Botrytis cinerea Isolates

The structural divergence from boscalid—specifically the replacement of the biphenyl-anilide with an oxazole-amide and the introduction of the oxolan-3-yloxy moiety (resulting in 6 HBA vs. 2 HBA and ΔXLogP3 = −3.5)—positions this compound as a candidate scaffold for structure-based design of SDHI inhibitors that evade existing resistance mutations (e.g., H272Y/R in SdhB) [1][2]. Its lower molecular weight (309.7 vs. 343.2 g/mol) and reduced lipophilicity further suggest potential for improved translaminar mobility in curative applications where boscalid's physicochemical profile limits leaf penetration [1][2].

Environmental Fate Profiling Studies: Reduced Bioaccumulation Risk Assessment vs. High-logP SDHI Fungicides

With an XLogP3 of 1.4 (Δ = −3.5 vs. boscalid, Δ = −2.3 vs. fluxapyroxad), this compound is predicted to exhibit substantially lower soil organic carbon sorption (log Koc) and reduced bioconcentration factor (BCF) in aquatic organisms compared to current commercial SDHI carboxamides [1][2][3]. This physicochemical profile makes it a valuable tool compound for comparative environmental fate studies aimed at developing next-generation SDHI fungicides with improved ecotoxicological profiles, as mandated by evolving EU and US EPA regulatory frameworks [3].

Nicotinamide Pharmacophore Diversification in Medicinal Chemistry: Oxazole-Isostere Exploration

The N-(1,2-oxazol-3-yl) carboxamide linkage represents an underexplored amide bioisostere in the nicotinamide chemical space, distinct from the anilide, benzamide, and pyrazole-carboxamide motifs prevalent in commercial SDHI fungicides [1][3]. The 6 HBA count (vs. 2 HBA for boscalid) and the presence of both oxazole and tetrahydrofuran heterocycles provide additional vectors for polar interactions, making this compound a useful fragment-like starting point for fragment-based drug discovery (FBDD) campaigns targeting NAD+-binding enzymes beyond succinate dehydrogenase [1].

Computational QSAR Model Validation: Testing Predictions Against a Physicochemical Outlier in the SDHI Chemical Space

The compound's XLogP3 of 1.4 places it as a significant outlier relative to the commercial SDHI pyridine carboxamide training set (boscalid XLogP3 4.9; fluxapyroxad XLogP3 3.7; amisulbrom XLogP3 2.4) [1][2][3][4]. This makes it an ideal external validation compound for quantitative structure-activity relationship (QSAR) models that predict SDHI fungicidal activity from molecular descriptors, as its activity cannot be reliably interpolated from existing commercial compounds [1].

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